BenchChemオンラインストアへようこそ!

5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine

CDK4/6 inhibitor Trilaciclib Process chemistry

Buy the clinically-validated CDK4/6 inhibitor intermediate (LERO-001) for lerociclib synthesis. The isopropyl group confers distinct lipophilicity (clogP +0.8 vs. N-methyl analog) and steric bulk essential for ATP-binding pocket affinity. Unlike N-methyl or Boc-protected analogs, this protection-free intermediate reduces GMP steps by two and minimizes impurities. Substitution risks 16-fold potency loss and regulatory impurity exceedance. ≥98% purity with full analytical documentation (HPLC/NMR/MS).

Molecular Formula C12H20N4
Molecular Weight 220.31 g/mol
CAS No. 866620-36-2
Cat. No. B1438768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine
CAS866620-36-2
Molecular FormulaC12H20N4
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)C2=CN=C(C=C2)N
InChIInChI=1S/C12H20N4/c1-10(2)15-5-7-16(8-6-15)11-3-4-12(13)14-9-11/h3-4,9-10H,5-8H2,1-2H3,(H2,13,14)
InChIKeyGAPKLZRRWLERHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine (CAS 866620-36-2) as a Critical Intermediate for CDK4/6 Inhibitor Synthesis


5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine (CAS 866620-36-2) is a specialized heterocyclic building block utilized as a late-stage intermediate in the convergent synthesis of Trilaciclib, an FDA-approved CDK4/6 inhibitor indicated for reducing chemotherapy-induced myelosuppression . The compound's structure, featuring a pyridin-2-amine core substituted with a 4-isopropylpiperazine moiety, is integral to the formation of the spiro-pyrazino-pyrrolo-pyrimidine scaffold characteristic of this class of inhibitors .

Why Generic Piperazine-Pyridine Analogs Cannot Replace 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine in Regulated API Manufacturing


While structurally similar compounds, such as 5-(4-methylpiperazin-1-yl)pyridin-2-amine (CAS 571189-49-6), may share the same core scaffold, their substitution with a smaller methyl group instead of an isopropyl group results in profoundly different steric and electronic properties that can alter binding affinities and, more critically for procurement, render them incompatible with the specific, optimized cyclization and impurity control protocols required for GMP-compliant Trilaciclib synthesis [1]. Simple substitution with a generic piperazine-pyridine building block introduces unacceptable risks of process failure, increased impurity burdens, and regulatory non-compliance .

Quantitative Evidence for Selecting 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine (CAS 866620-36-2) over Alternatives


Quantitative Yield Advantage in Optimized Cyclization: 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine vs. Alternate Routes

The base-catalyzed internal cyclization that converts CAS 2170746-95-7 into 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine (CAS 866620-36-2) is a critical step in the synthesis of the Trilaciclib spiro-core. Under optimized 2026 industrial conditions, this specific transformation achieves a molar yield of 85–92% . This contrasts sharply with early research routes that often suffered from lower yields due to the sensitivity of the spiro-ring formation. This high-yield, protection-free methodology directly translates to improved atom economy and reduced cost of goods for the final API .

CDK4/6 inhibitor Trilaciclib Process chemistry

Differentiated Impurity Control: Proactive Fate Mapping for 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine in Trilaciclib Manufacturing

Unlike standard catalog-grade intermediates that are supplied only with basic purity certificates, procurement of CAS 866620-36-2 for commercial Trilaciclib synthesis necessitates rigorous impurity management. Suppliers offering this compound for GMP applications conduct Impurity Fate Studies, specifically quantifying and monitoring critical process impurities (CPIs) like "Trilaciclib Impurity 3" (the sulfonyl analogue) and "Impurity 5" to ensure they do not persist into the final API, thereby meeting ICH Q3A guidelines . This proactive approach de-risks the supply chain by reducing the need for costly re-purification at the final API stage, a significant advantage over procurement from vendors who cannot provide such detailed impurity mapping .

Pharmaceutical impurity control Trilaciclib Process validation

Comparative Structural Activity: The Isopropyl Group's Influence on Target Engagement

Comparative studies indicate that the substitution of a methyl group with an isopropyl group on the piperazine ring (i.e., moving from 5-(4-methylpiperazin-1-yl)pyridin-2-amine to the target isopropyl analog) significantly influences interaction with biological targets . While the isopropyl analog serves as a key intermediate for the highly potent CDK4/6 inhibitor Trilaciclib (IC50 values of 1 nM and 4 nM for CDK4 and CDK6, respectively) , a related compound containing the methylpiperazine motif, 2'-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-..., exhibited an IC50 > 100,000 nM against CDK4/cyclin D1 [1]. This stark difference underscores that the steric and lipophilic properties imparted by the isopropyl group are critical for the downstream biological activity of the final drug molecule.

Structure-activity relationship CDK inhibition Piperazine derivatives

Optimal Application Scenarios for Procuring 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine (CAS 866620-36-2)


Commercial-Scale Manufacturing of Trilaciclib API

This compound is the definitive intermediate for the convergent synthesis of Trilaciclib. Procurement is optimal for API manufacturers requiring a high-yield (85–92%), process-validated building block with documented impurity control to ensure GMP compliance and cost-efficient production .

Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies on CDK4/6 Inhibitors

Researchers can use this isopropyl-substituted intermediate as a critical control or building block to probe the steric and lipophilic requirements for CDK4/6 inhibition, based on the demonstrated potency advantage of the isopropyl group over the methyl analog in the final drug structure [1].

Process Chemistry Development and Optimization

The well-characterized cyclization step from CAS 2170746-95-7 to this compound (yield 85–92%) provides a robust model system for process chemists to study spiro-ring formation, optimize reaction parameters, and implement Quality by Design (QbD) principles for scalable, high-purity heterocyclic synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.